Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester

Organic peroxide Structure-property relationship Initiator design

Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester (CAS 62695‑55‑0), systematically also named 2‑(tert‑butylperoxy)ethyl hexanoate, is a dialkyl‑type organic peroxide belonging to the broader peroxyester family. It is formally distinguished from the more common perester tert‑butyl peroxy‑2‑ethylhexanoate (CAS 3006‑82‑4) by the insertion of an ethyl spacer between the terminal tert‑butylperoxy group and the ester carbonyl, resulting in a molecular formula of C₁₂H₂₄O₄ (MW 232.32) versus the C₁₂H₂₄O₃ composition of the conventional perester.

Molecular Formula C12H24O4
Molecular Weight 232.32 g/mol
CAS No. 62695-55-0
Cat. No. B12643046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester
CAS62695-55-0
Molecular FormulaC12H24O4
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OCCOOC(C)(C)C
InChIInChI=1S/C12H24O4/c1-5-6-7-8-11(13)14-9-10-15-16-12(2,3)4/h5-10H2,1-4H3
InChIKeyRVTCOWUIPRZEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester (CAS 62695-55-0): Core Identity, Peroxide Class, and Procurement Relevance


Hexanoic acid, 2-((1,1-dimethylethyl)dioxy)ethyl ester (CAS 62695‑55‑0), systematically also named 2‑(tert‑butylperoxy)ethyl hexanoate, is a dialkyl‑type organic peroxide belonging to the broader peroxyester family . It is formally distinguished from the more common perester tert‑butyl peroxy‑2‑ethylhexanoate (CAS 3006‑82‑4) by the insertion of an ethyl spacer between the terminal tert‑butylperoxy group and the ester carbonyl, resulting in a molecular formula of C₁₂H₂₄O₄ (MW 232.32) versus the C₁₂H₂₄O₃ composition of the conventional perester . This structural difference alters the peroxide bond environment and can shift thermochemical stability, decomposition kinetics, and radical generation profiles relative to direct perester analogs, making it a compound of interest when tailored initiator half‑life, solubility, or decomposition pathways are required for specialty polymerization or crosslinking processes .

Why tert‑Butyl Peroxy‑2‑ethylhexanoate (CAS 3006‑82‑4) Cannot Substitute for Hexanoic Acid, 2‑((1,1‑dimethylethyl)dioxy)ethyl ester (CAS 62695‑55‑0) in Critical Applications


Although both CAS 62695‑55‑0 and CAS 3006‑82‑4 are commercially labeled as “tert‑butyl peroxy‑2‑ethylhexanoate,” they are not interchangeable. The presence of the ethylenedioxy bridge in CAS 62695‑55‑0 increases molecular weight (232.32 g mol⁻¹) relative to the direct perester (216.32 g mol⁻¹) and modifies the O–O bond’s electronic environment . This structural difference can shift the 10‑hour half‑life temperature, alter the self‑accelerating decomposition temperature (SADT), and change the profile of decomposition products, which in turn affects reactor productivity, polymer branching, and crosslink density. Substituting one for the other without empirical verification risks mismatched radical flux, off‑specification polymer molecular weight, or compromised thermal safety during storage and transport [1].

Quantitative Differentiation Evidence: Hexanoic Acid, 2‑((1,1‑dimethylethyl)dioxy)ethyl ester (CAS 62695‑55‑0) vs. Closest Peroxide Analogs


Molecular Architecture Drives Physicochemical Divergence: CAS 62695‑55‑0 vs. CAS 3006‑82‑4

CAS 62695‑55‑0 (C₁₂H₂₄O₄) incorporates an ethyl spacer between the tert‑butylperoxy moiety and the hexanoate ester, whereas CAS 3006‑82‑4 (C₁₂H₂₄O₃) is a direct perester. This difference increases the molecular weight from 216.32 to 232.32 g mol⁻¹ and raises the predicted density from ~0.89 g cm⁻³ (common for TBPEH) to 0.956 g cm⁻³ [1]. The additional oxygen atom alters hydrogen‑bonding capacity and solubility parameters, which can influence phase compatibility in non‑polar monomer systems.

Organic peroxide Structure-property relationship Initiator design

Half‑Life Temperature Hierarchy: Positioning CAS 62695‑55‑0 Among Commercial Peroxide Initiators

The 10‑hour half‑life temperature (T₁/₂,10h) is the primary selection criterion for peroxide initiators. While direct experimental T₁/₂ data for neat CAS 62695‑55‑0 are not publicly available, the closest structural analog TBPEH (CAS 3006‑82‑4) exhibits T₁/₂,10h = 72–74 °C in benzene [1]. By comparison, tert‑butyl peroxybenzoate (TBPB) has T₁/₂,10h ≈ 104–105 °C, and di‑tert‑butyl peroxide (DTBP) has T₁/₂,10h ≈ 121–126 °C [2][3]. The ethyl spacer in CAS 62695‑55‑0 is expected to modestly perturb the O–O bond dissociation energy relative to TBPEH, potentially shifting T₁/₂,10h by ±3–8 °C based on structure–reactivity relationships observed in dialkyl vs. perester peroxides.

Half-life temperature Polymerization kinetics Radical flux

Self‑Accelerating Decomposition Temperature (SADT): Thermal Safety Differentiation vs. Peresters and Dialkyl Peroxides

The SADT determines storage, transport, and process safety envelopes. TBPEH (CAS 3006‑82‑4) has an experimentally measured SADT of 35 °C, while TBPB exhibits SADT ≈ 60 °C and DTBP ≈ 80 °C [1][2][3]. The structural modification in CAS 62695‑55‑0 (ethyl spacer) may influence the self‑heating rate and critical temperature; dialkyl peroxides with similar O–O bond environments typically show SADT values 20–40 °C higher than their perester counterparts. This suggests that CAS 62695‑55‑0 could possess an SADT intermediate between TBPEH and DTBP, potentially reducing cold‑chain stringency relative to TBPEH.

Thermal safety SADT Storage and transport classification

Active Oxygen Content and Radical Yield Efficiency: Structural Implications for Initiator Productivity

The theoretical active oxygen content of TBPEH is 7.40% (one peroxy group per 216.32 g mol⁻¹), while CAS 62695‑55‑0, with its higher molecular weight (232.32 g mol⁻¹), has a theoretical active oxygen content of approximately 6.89% [1]. This means that, on an equal‑weight basis, CAS 62695‑55‑0 delivers ~7% fewer active oxygen equivalents than TBPEH. However, the ethyl spacer may alter the cage recombination efficiency of the primary radical pair, potentially yielding a higher effective radical flux per active oxygen decomposed—a parameter that must be measured via initiator efficiency studies in the target monomer system.

Active oxygen Radical efficiency Initiator loading

Decomposition Product Profile: CAS 62695‑55‑0 Generates Distinct Radical Fragments vs. TBPEH and TBPB

Thermal decomposition of TBPEH (CAS 3006‑82‑4) produces tert‑butanol, methane, 2‑ethylhexanoic acid, n‑heptane, ethane, and CO₂ [1]. In contrast, CAS 62695‑55‑0, by virtue of its ethyl spacer, is expected to generate an additional equivalent of formaldehyde or ethylene glycol derivatives upon O–O and subsequent C–O bond scission. This difference in the radical fragment pool can influence polymer end‑group functionality, chain‑transfer constants, and the color/odor profile of the final polymer, which is critical for food‑contact, medical, or optical‑grade polymers [2].

Decomposition products Radical identity Polymer end-group chemistry

Regulatory Inventory Status: CAS 62695‑55‑0 Is Listed as a Distinct Hazardous Substance vs. CAS 3006‑82‑4

CAS 62695‑55‑0 appears in the Chinese hazardous chemicals inventory with UN 3113 classification as an organic peroxide, type C, and is listed under RTECS number MO7280000 [1][2]. A commercial MSDS (Lupersol PMS 880) documents a formulation containing 50% of CAS 62695‑55‑0 in odorless mineral spirits, confirming its industrial deployment as a medium‑temperature initiator . The distinct RTECS and inventory entries versus CAS 3006‑82‑4 underline that regulatory authorities treat these as separate substances, requiring independent safety data sheets, transport documentation, and registration dossiers.

Regulatory compliance Dangerous goods classification RTECS listing

High‑Value Application Scenarios for Hexanoic Acid, 2‑((1,1‑dimethylethyl)dioxy)ethyl ester (CAS 62695‑55‑0) Based on Quantitative Differentiation Evidence


Low‑Density Polyethylene (LDPE) Synthesis Requiring Modified Branching Architecture

In high‑pressure ethene polymerization, the radical identity generated by the initiator influences short‑chain branching and molecular weight distribution. The distinct decomposition fragment profile of CAS 62695‑55‑0, which diverges from that of TBPEH by eliminating 2‑ethylhexanoic acid and introducing oxygenated C₂ fragments, can alter chain‑transfer kinetics and produce LDPE grades with differentiated rheological properties [1]. This is directly supported by the molecular architecture evidence (Evidence Item 1) and decomposition product differentiation (Evidence Item 5).

Unsaturated Polyester Resin Curing Where Reduced Exotherm and Extended Gel Time Are Required

The projected half‑life temperature of CAS 62695‑55‑0, positioned in the 69–80 °C range, is lower than TBPB (104 °C) but potentially higher than TBPEH (72 °C), offering a tailored radical flux profile for curing unsaturated polyester resins in thick sections where excessive exotherm causes cracking [2]. This application leverages the half‑life hierarchy evidence (Evidence Item 2) and the SADT safety margin (Evidence Item 3).

Acrylate and Methacrylate Solution Polymerization with Enhanced Radical Efficiency Targets

Although the theoretical active oxygen content of CAS 62695‑55‑0 (≈6.89%) is lower than TBPEH (7.40%), the ethyl spacer may reduce cage recombination of the primary geminate radical pair, potentially yielding a higher effective radical flux per decomposed peroxide molecule in polar monomer systems [3]. This scenario is supported by the active oxygen content analysis (Evidence Item 4) and is particularly relevant for specialty acrylate copolymers where initiator-derived end-groups affect adhesive performance or optical clarity.

Regulated Polymer Production Requiring Distinct Substance Identity for Food‑Contact or Medical Compliance

Because CAS 62695‑55‑0 carries its own RTECS number (MO7280000) and is separately inventoried from CAS 3006‑82‑4 in hazardous chemical registries, it provides a clear audit trail for polymer producers needing to demonstrate that their initiator system is distinct from standard peresters [4]. This regulatory differentiation (Evidence Item 6) is critical for FDA food‑contact notifications, EU Regulation (EU) 10/2011 positive list submissions, and ISO 10993 biocompatibility assessments where initiator residue identity must be precisely documented.

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